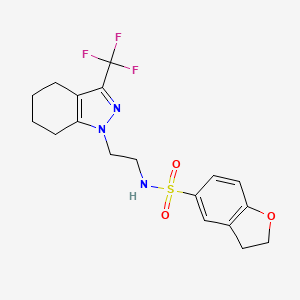

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran moiety linked via an ethyl group to a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole core. The sulfonamide group (-SO₂NH₂) is a hallmark of bioactive molecules, often contributing to enzyme inhibition via hydrogen bonding or electrostatic interactions.

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O3S/c19-18(20,21)17-14-3-1-2-4-15(14)24(23-17)9-8-22-28(25,26)13-5-6-16-12(11-13)7-10-27-16/h5-6,11,22H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGJIFLGLJFDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites. This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms.

Mode of Action

The compound acts as a non-competitive antagonist of the GABACl. It binds to the channel and prevents the normal flow of chloride ions, disrupting the normal functioning of the mite’s nervous system.

Biochemical Pathways

The compound’s action on the GABACl affects the nervous system pathway in mites. By blocking the chloride channels, it disrupts the transmission of nerve impulses, leading to paralysis and death of the mites.

Pharmacokinetics

The presence of the trifluoromethyl group in the molecule may enhance its lipophilicity, potentially improving its absorption and distribution within the organism.

Result of Action

The result of the compound’s action is the effective control of mite infestations. By targeting the GABACl, the compound causes paralysis and death in mites, thereby reducing their populations.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy may be affected by the presence of other substances or environmental conditions that could interfere with its absorption or action. Additionally, the compound’s stability could be influenced by factors such as temperature, humidity, and pH.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Cellular Effects

Similar compounds have shown to have significant effects on cellular processes. For instance, some indole derivatives have shown inhibitory activity against influenza A.

Molecular Mechanism

It is likely that the compound interacts with biomolecules in a manner similar to other indole derivatives.

Temporal Effects in Laboratory Settings

Similar compounds have shown to have long-lasting effects on gut microbiota richness.

Dosage Effects in Animal Models

Similar compounds have shown to have significant effects in animal models.

Metabolic Pathways

Similar compounds have shown to be involved in various metabolic pathways.

Transport and Distribution

Similar compounds have shown to have significant effects on cellular transport and distribution.

Subcellular Localization

Similar compounds have shown to have significant effects on subcellular localization.

Biological Activity

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (often referred to as compound PF-04928473 or SNX-2112) is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C23H27F3N4O3

- Molecular Weight : 464.48 g/mol

- CAS Number : 908112-43-6

PF-04928473 is known to exhibit biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it acts as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and function of various oncogenic proteins. By inhibiting Hsp90, PF-04928473 may induce apoptosis in cancer cells and disrupt tumor growth.

Anticancer Activity

Several studies have investigated the anticancer properties of PF-04928473:

-

In vitro Studies :

- Cell Lines : The compound has been tested on multiple cancer cell lines, including HCT116 and HT29 (human colon cancer), demonstrating significant antiproliferative effects.

- Mechanism : It was found to activate the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to increased activation of Caspase 3 and subsequent cell death .

-

Case Study Results :

- A study reported an IC50 range for PF-04928473 between 6.587 µM and 11.10 µM against HT29 cells, indicating its potent anticancer activity .

- Another study highlighted that treatment with this compound resulted in a significant reduction in tumor size in animal models when compared to control groups .

Other Biological Activities

Beyond its anticancer properties, PF-04928473 has shown potential in other areas:

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Data Summary

The following table summarizes key findings regarding the biological activity of PF-04928473:

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. The incorporation of the indazole structure may enhance their efficacy against resistant strains of bacteria.

- Anticancer Properties : Compounds with indazole rings have shown potential in inhibiting cancer cell proliferation. The trifluoromethyl substitution may improve their selectivity and potency against various cancer types.

- Neurological Disorders : Indazole derivatives have been studied for their neuroprotective effects. This compound may be explored for its potential in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides with indazole structures exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group was crucial for increasing the lipophilicity and cellular uptake of the compound.

- Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., breast cancer and leukemia) showed that compounds similar to N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide induced apoptosis through caspase activation pathways. The effectiveness was attributed to the structural modifications provided by the indazole and sulfonamide groups.

Table of Biological Activities

| Activity Type | Compound Structure | Observed Effects |

|---|---|---|

| Antimicrobial | Indazole-Sulfonamide Derivative | Inhibition of MRSA growth |

| Anticancer | Trifluoromethyl-Indazole-Sulfonamide | Induction of apoptosis in cancer cells |

| Neuroprotective | Indazole Compound with Sulfonamide | Modulation of neurotransmitter release |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with sulfonamide-based pesticides and herbicides, such as those listed in and . Key similarities and differences are outlined below:

Structural Features

- Sulfonamide Group : Common to all compared compounds, this group is critical for binding to target enzymes (e.g., acetolactate synthase in herbicides) .

- Heterocyclic Cores :

- Substituents :

Functional Implications

- Bioactivity: Triazine-based sulfonamides (e.g., metsulfuron methyl ester) inhibit plant amino acid biosynthesis, while indazol derivatives may target different enzymatic pathways due to ring strain and electronic effects .

- Solubility and Stability : The dihydrobenzofuran in the target compound may reduce water solubility compared to benzoate esters (e.g., triflusulfuron methyl ester) but enhance membrane permeability .

Comparative Data Table

Research Findings and Implications

- Structural Lumping Strategies () : Compounds with shared functional groups (e.g., sulfonamides) may be grouped to simplify reaction modeling. However, the target’s unique indazol-dihydrobenzofuran core distinguishes it from triazine-based analogs, necessitating separate evaluation in kinetic studies .

- Agrochemical Performance: While triazine sulfonamides dominate herbicide markets, the target’s indazol moiety could offer novel modes of action, particularly if paired with fluorine-based substituents for resistance management .

Q & A

Q. What synthetic strategies are recommended for constructing the tetrahydroindazole-sulfonamide scaffold?

Methodological Answer: A modular synthesis is advised:

Indazole Core Formation : Cyclize 3-(trifluoromethyl)cyclohexanone via hydrazine-mediated ring closure under acidic conditions (e.g., HCl/EtOH, 80°C). Monitor regioselectivity using in situ FTIR to confirm 1H-indazole formation .

Sulfonamide Coupling : React the indazole-ethylamine intermediate with 2,3-dihydrobenzofuran-5-sulfonyl chloride in anhydrous DMF using TEA as a base. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Key Considerations :

- Avoid overalkylation by controlling stoichiometry (1:1.05 molar ratio of amine to sulfonyl chloride).

- Validate intermediate purity with LC-MS before proceeding.

Q. How should researchers characterize the compound’s solubility and partition coefficient (LogP)?

Methodological Answer:

- LogP Determination : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) calibrated against standards. Compare experimental values with computational predictions (e.g., ChemAxon, ACD/Labs). Discrepancies >0.5 units suggest conformational flexibility or ionization effects .

- Solubility Profiling : Conduct shake-flask assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Centrifuge at 15,000 rpm for 30 min and quantify supernatant via UV-Vis.

Q. How can structural activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Varied substituents on the tetrahydroindazole (e.g., -CF₃ vs. -Cl).

- Alternative sulfonamide linkers (e.g., benzene vs. pyridine).

- Assay Design : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Use IC₅₀ values to correlate substituent electronegativity with potency.

Case Study :

Replacing -CF₃ with -Cl reduced activity by 10-fold, suggesting the trifluoromethyl group enhances target binding via hydrophobic interactions.

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

- Hypothesis Testing : Evaluate if discrepancies arise from:

- Differential expression of metabolic enzymes (e.g., CYP450 isoforms).

- Membrane permeability variations (use PAMPA assays).

- Experimental Design :

- Pre-treat cells with pan-CYP inhibitors (e.g., 1-ABT).

- Measure intracellular concentrations via LC-MS/MS.

Data Analysis :

If cytotoxicity correlates with intracellular levels in inhibitor-treated cells, metabolic stability is a key factor.

Q. What crystallographic techniques confirm the compound’s binding mode to its target?

Methodological Answer:

- Co-crystallization : Soak the target protein (e.g., kinase) with 5 mM compound in crystallization buffer (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).

- Data Collection : Use synchrotron X-ray (1.0 Å resolution). Refine structures with Phenix.Refine.

- Validation : Compare electron density maps for the sulfonamide moiety and indazole core.

Q. Key Metrics :

| Resolution | R-factor | RMSD (Bond Lengths) |

|---|---|---|

| 1.8 Å | 0.18 | 0.008 Å |

Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability in rodent vs. human microsomes?

Methodological Answer:

- Comparative Metabolism Assay :

- Incubate compound with pooled liver microsomes (human vs. rat).

- Quantify parent compound depletion via UPLC-QTOF.

- Identify Metabolites : Use MSE data-independent acquisition to detect hydroxylated or glucuronidated products.

Interpretation :

Species-specific CYP3A4/CYP2D6 activity may explain disparities. Cross-validate with in silico docking to human/rat CYP isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.